
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is a tetrapeptide composed of the amino acids tyrosine, alanine, isoleucine, and threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Its unique sequence and structure allow it to participate in specific biochemical interactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (L-threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-isoleucine) is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-alanine and L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Quality Control: Mass spectrometry and amino acid analysis are employed to confirm the peptide’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified forms of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptide forms.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its ability to form self-assembling nanostructures and hydrogels.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. Its molecular targets include:
Enzymes: Can be substrates for proteases or kinases.
Receptors: May interact with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-serine
- L-Tyrosyl-L-alanyl-L-leucyl-L-threonine
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-valine
Uniqueness
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is unique due to its specific sequence, which imparts distinct biochemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications.
Properties
CAS No. |
845509-99-1 |
|---|---|
Molecular Formula |
C22H34N4O7 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H34N4O7/c1-5-11(2)17(21(31)26-18(13(4)27)22(32)33)25-19(29)12(3)24-20(30)16(23)10-14-6-8-15(28)9-7-14/h6-9,11-13,16-18,27-28H,5,10,23H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)(H,32,33)/t11-,12-,13+,16-,17-,18-/m0/s1 |
InChI Key |
RXWNNTNUPFLYBF-BXLPEHKBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



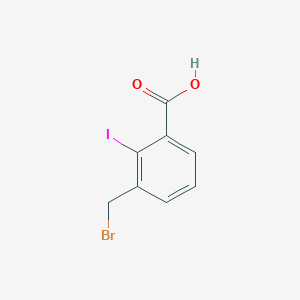
![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
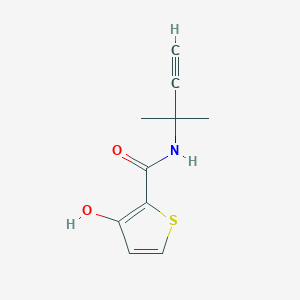
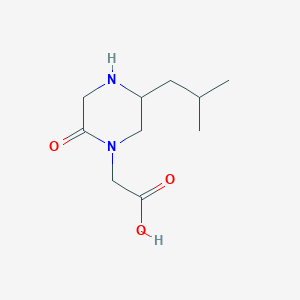
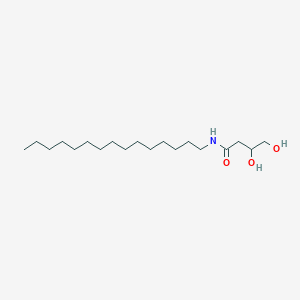
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
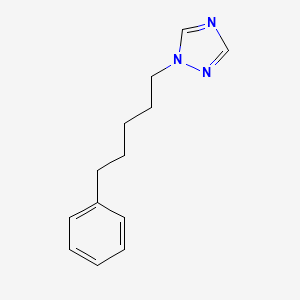
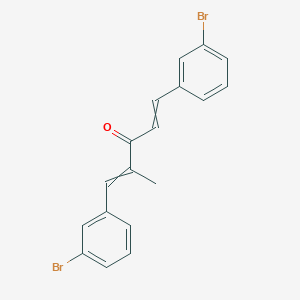
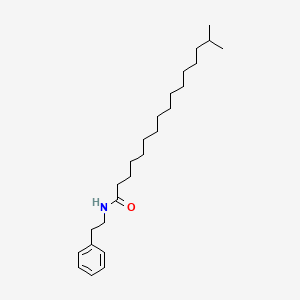
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
